molecular formula C13H22ClN5O B14160058 2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol CAS No. 487018-65-5

2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

Cat. No.: B14160058
CAS No.: 487018-65-5
M. Wt: 299.80 g/mol
InChI Key: OIQVXBYMUAWVGX-UHFFFAOYSA-N
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Description

2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol typically involves the reaction of 4-chloro-6-(cyclohexylamino)-1,3,5-triazine with 2-amino-2-methylpropan-1-ol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-cyclohexylaminopyrimidine: This compound shares structural similarities with 2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol and is used in similar applications.

    Cyclohexylamine: Another related compound, cyclohexylamine, is used in various chemical reactions and industrial processes.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

487018-65-5

Molecular Formula

C13H22ClN5O

Molecular Weight

299.80 g/mol

IUPAC Name

2-[[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H22ClN5O/c1-13(2,8-20)19-12-17-10(14)16-11(18-12)15-9-6-4-3-5-7-9/h9,20H,3-8H2,1-2H3,(H2,15,16,17,18,19)

InChI Key

OIQVXBYMUAWVGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC1=NC(=NC(=N1)NC2CCCCC2)Cl

solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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